4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide
Description
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-5-4-6-16(13-14)23-20(25)15-9-11-17(12-10-15)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLZPQZYWLJPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide typically involves the following steps:
Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Attachment of the Benzamide Group: The isoindoline core is then reacted with 3-methylphenylamine under suitable conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action for 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Calculated based on similar analogs.
Key Comparative Findings
Impact of the 1,3-Dioxoisoindolyl Group: The isoindolyl group introduces rigidity and hydrogen-bonding capacity (via carbonyl groups), which may enhance crystallinity and stability compared to simpler benzamides like N-(3-methylphenyl)benzamide .
Substituent Effects on Electronic and Physical Properties: Electron-Withdrawing Groups (e.g., Cl in ): Increase lipophilicity and may enhance membrane permeability but reduce aqueous solubility . Methyl vs. Methoxy: The 3-methyl group in the target compound balances moderate lipophilicity with steric effects, whereas methoxy analogs () prioritize solubility.
Crystallographic and Conformational Insights: N-(3-Methylphenyl)benzamide () exhibits non-planar aromatic rings (dihedral angles ~70°), suggesting that the isoindolyl group in the target compound may further distort molecular planarity, influencing packing efficiency and solid-state properties .
The isoindolyl group’s rigidity could similarly enhance target binding in therapeutic applications .
Biological Activity
The compound 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure comprising a benzamide core linked to a 1,3-dioxoisoindole moiety. Its molecular formula is , and it exhibits properties characteristic of both aromatic and heterocyclic compounds. The specific substitutions on the benzamide core can significantly influence its biological activity.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition : Compounds within this structural class have shown promising results in inhibiting key enzymes involved in cancer pathways.
- Antioxidant Properties : Some analogs demonstrate strong antioxidant efficacy, which is critical for mitigating oxidative stress in cells.
- Antimicrobial Activity : Certain derivatives have been reported to possess antimicrobial properties.
The mechanism of action typically involves the interaction of the compound with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function through specific interactions. This binding can lead to downstream effects that influence cellular processes related to cancer and other diseases.
In Vitro Studies
A study evaluating the inhibitory effects on mushroom tyrosinase revealed that analogs of this compound exhibited significant inhibitory activity. The strongest inhibitor demonstrated an IC50 value of , indicating potent enzyme inhibition compared to standard controls like kojic acid .
Comparison with Similar Compounds
A comparative analysis of similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-bromo-N-[4-(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)benzamide | C16H14BrN2O3 | Bromine substitution enhances biological activity |
| N-[4-(4-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]benzamide | C16H14ClN2O3 | Chlorine substitution affects solubility and reactivity |
| 4-(1,3-dioxoisoindol-2-yl)methylbenzamide | C15H13N2O2 | Lacks the 3-methylphenyl group; simpler structure |
This table illustrates how variations in substitution can lead to differences in biological potency and reactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Isoindole ring formation : Cyclization of phthalic anhydride derivatives with amines under reflux conditions (e.g., acetic acid, 80–100°C) .
Benzamide core preparation : Coupling of 3-methylaniline with benzoyl chloride derivatives using Schotten-Baumann conditions (aqueous NaOH, 0–5°C) .
Final coupling : Amide bond formation between the isoindole and benzamide moieties via carbodiimide-mediated coupling (e.g., EDCI/DMAP in DCM, room temperature) .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) and solvent polarity (DMF for solubility) to improve yields (>70%) .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Analytical techniques :
- NMR (¹H/¹³C): Confirm regiochemistry of the isoindole ring (δ 7.5–8.0 ppm for aromatic protons) and amide linkage (δ 8.2–8.5 ppm for CONH) .
- XRD : Resolve crystal packing and hydrogen-bonding patterns in the solid state .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~387.14) .
- HPLC-PDA : Assess purity (>95% by area normalization at 254 nm) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Key modifications :
- Isoindole substituents : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 5-position to enhance π-π stacking with biological targets .
- Benzamide para-substitution : Replace 3-methylphenyl with bulkier groups (e.g., 4-fluorophenyl) to evaluate steric effects on binding affinity .
Q. How can contradictions in reported biological activity data for related isoindole-benzamide compounds be resolved?
- Case study : Discrepancies in antitumor activity (e.g., IC₅₀ ranging from 0.5–10 μM) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
- Cellular context : Validate target engagement via Western blotting (e.g., phosphorylated EGFR levels) .
- Solubility factors : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .
Q. What computational approaches are suitable for predicting the binding mode of this compound to protein targets?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4HJO for EGFR) to identify key interactions (e.g., hydrogen bonds with Lys721) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in isoindole) using Schrödinger Phase .
Methodological Challenges and Solutions
Q. How can researchers address low yields during the final coupling step?
- Root cause analysis :
- Steric hindrance : Use longer alkyl spacers (e.g., butyl instead of methyl) between isoindole and benzamide .
- Side reactions : Add scavengers (e.g., HOBt) to suppress racemization during amide coupling .
- Solution : Switch to microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .
Q. What techniques are recommended for resolving structural ambiguities in the isoindole moiety?
- Advanced NMR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
